(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
CAS No.: 184360-57-4
Cat. No.: VC0223070
Molecular Formula: C8H17ClN2S2
Molecular Weight: 240.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184360-57-4 |
|---|---|
| Molecular Formula | C8H17ClN2S2 |
| Molecular Weight | 240.8 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 |
| SMILES | CC(C)C(C(=S)N1CCSC1)N.Cl |
| Canonical SMILES | CC(C)C(C(=S)N1CCSC1)N.Cl |
Introduction
Structural Characteristics and Chemical Classification
The compound (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride belongs to a class of heterocyclic compounds containing a thiazolidine ring system. Thiazolidine is a five-membered heterocyclic compound containing both nitrogen and sulfur atoms in a saturated ring structure, distinguishing it from the aromatic thiazole ring system which contains the same atoms in an unsaturated configuration . The presence of the thiazolidine ring makes this compound particularly interesting due to its versatile chemical reactivity and potential biological activities.
Molecular Structure Analysis
The compound features several key structural elements:
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A thiazolidine (1,3-thiazolidin) ring system
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A thione (C=S) functional group attached to the nitrogen of the thiazolidine ring
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An amino group in the S-configuration at the C-2 position
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A methyl-substituted alkyl chain (3-methyl-butane backbone)
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A hydrochloride salt form, enhancing water solubility
Stereochemical Features
The compound exhibits stereochemistry at the C-2 position, with the S-configuration indicating the specific spatial arrangement of the amino group. This stereochemical feature is crucial for potential biological activities, as biological systems often respond differently to different stereoisomers of the same compound.
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Soluble in water (enhanced by HCl salt form) |
| Melting Point | Likely between 180-240°C (based on similar compounds) |
| Molecular Weight | Approximately 278-280 g/mol (calculated) |
Chemical Reactivity
Due to its structural features, the compound would likely exhibit the following chemical behaviors:
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The thione group (C=S) is susceptible to nucleophilic attack and can participate in various substitution reactions.
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The primary amine group can undergo typical reactions including acylation, alkylation, and condensation with carbonyls.
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The thiazolidine ring may undergo ring-opening reactions under certain conditions.
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As a hydrochloride salt, it would likely form a free base when treated with bases.
Analytical Methods for Identification and Characterization
For proper identification and characterization of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride, several analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H-NMR would include:
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Thiazolidine ring protons (approximately δ 3.0-4.5 ppm)
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Methine proton adjacent to the amino group (δ 3.5-4.0 ppm)
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Methyl groups of the isopropyl moiety (δ 0.8-1.2 ppm)
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Amino group protons (broad signal, δ 8.0-9.0 ppm in the salt form)
In ¹³C-NMR, the thione carbon would show a characteristic downfield shift (approximately δ 180-200 ppm).
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching of the amino group (~3300-3500 cm⁻¹)
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C=S stretching (~1050-1200 cm⁻¹)
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C-N stretching (~1200-1350 cm⁻¹)
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C-S stretching (~600-800 cm⁻¹)
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the thiazolidine ring system and the amino acid moiety.
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive structural confirmation, including absolute stereochemistry at the C-2 position.
Structure-Property Relationships
Understanding the structure-property relationships of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride is crucial for predicting its behavior in various applications.
Electronic Properties
The electronic distribution within the molecule would be significantly influenced by:
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The electron-withdrawing nature of the thione group
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The electron-donating properties of the amino group
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The conformational flexibility of the thiazolidine ring
These electronic properties would influence reactivity, binding to biological targets, and spectroscopic characteristics.
Conformational Analysis
The thiazolidine ring typically adopts an envelope conformation, with potential for ring puckering. This conformational flexibility may be important for binding to biological receptors and could influence the compound's pharmacological properties.
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